(3-bromophenyl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
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Overview
Description
(3-bromophenyl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone: is a complex organic compound that has garnered interest in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromophenyl group attached to a piperidinyl ring, which is further substituted with a methylated pyrazolyl group.
Mechanism of Action
Target of action
They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of action
Compounds containing a pyrazole ring are known to interact with various enzymes and receptors in the body, leading to their diverse biological activities .
Biochemical pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Compounds with similar structures have been found to interact with a variety of biochemical pathways related to their biological activities .
Pharmacokinetics
Compounds with similar structures are generally well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of action
Based on the biological activities of similar compounds, it could potentially have a variety of effects depending on the target it interacts with .
Action environment
The action, efficacy, and stability of this compound could potentially be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds. Without specific information, it’s difficult to say exactly how these factors might influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core piperidinyl and pyrazolyl structures. One common approach is to first synthesize the piperidine ring, followed by the introduction of the pyrazolyl group through a nucleophilic substitution reaction. The bromophenyl group is then added through a subsequent reaction step.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The bromophenyl group can be oxidized to form a bromophenol derivative.
Reduction: : The piperidinyl ring can be reduced to form a piperidine derivative.
Substitution: : The pyrazolyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Bromophenol derivatives.
Reduction: : Piperidine derivatives.
Substitution: : Various substituted pyrazolyl derivatives.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial properties.
Medicine: : Studied for its pharmacological effects, such as anti-inflammatory and analgesic properties.
Industry: : Potential use in the development of new materials and chemical processes.
Comparison with Similar Compounds
This compound can be compared to other similar compounds, such as:
3-bromophenyl-1H-pyrazole derivatives: : These compounds share the bromophenyl and pyrazolyl groups but differ in their core structure.
Piperidinyl derivatives: : Compounds with similar piperidinyl rings but different substituents.
The uniqueness of this compound lies in the combination of the bromophenyl, piperidinyl, and methylated pyrazolyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(3-bromophenyl)-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O/c1-19-8-7-15(18-19)12-5-9-20(10-6-12)16(21)13-3-2-4-14(17)11-13/h2-4,7-8,11-12H,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBISYMKGKDEBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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